molecular formula C12H17NO3S B6207639 (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide CAS No. 790263-27-3

(1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide

Cat. No. B6207639
CAS RN: 790263-27-3
M. Wt: 255.3
InChI Key:
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Description

(1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide (MPS) is a compound of interest due to its potential applications in the fields of medicine and biochemistry. MPS is a sulfonamide derivative and is a member of the family of compounds known as phenylethene-1-sulfonamides. MPS has been studied for its potential as a therapeutic agent for a variety of medical conditions, including cancer and neurological disorders. In addition, MPS has been studied for its potential as a biochemical reagent, and its use in laboratory experiments has been explored. In

Mechanism of Action

The mechanism of action of (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB).
Biochemical and Physiological Effects
(1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide can inhibit the growth of certain types of cancer cells, as well as protect neurons from oxidative stress. In vivo studies have shown that (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide can reduce inflammation and inhibit the growth of certain types of tumors. In addition, (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

(1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has several advantages for use in laboratory experiments. (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is a relatively stable compound, and is not easily degraded by light or heat. In addition, (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is soluble in a variety of solvents, making it easy to work with in the laboratory. However, (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for research on (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide. These include further studies on the mechanism of action of (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide, as well as its potential as a therapeutic agent for a variety of medical conditions. In addition, further studies on the biochemical and physiological effects of (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide, as well as its potential as a biochemical reagent, could be conducted. Furthermore, research on the synthesis of (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide could be conducted in order to improve the purity and yield of the compound. Finally, research on the potential applications of (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide in industry could be conducted, such as its use as a food additive or pharmaceutical ingredient.

Synthesis Methods

(1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide can be synthesized through a variety of methods, including the direct condensation of 3-methoxypropyl-2-phenylethene-1-sulfonyl chloride and potassium hydroxide. This method produces a high yield of (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide with a purity of over 95%. Other methods, such as the reaction of 3-methoxypropyl-2-phenylethene-1-sulfonyl chloride with sodium hydroxide, have also been used to synthesize (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide.

Scientific Research Applications

(1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has been studied for its potential as a therapeutic agent for a variety of medical conditions, including cancer and neurological disorders. (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has been shown to inhibit the growth of certain types of cancer cells in vitro and in vivo. In addition, (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has been studied for its potential as a neuroprotective agent, and has been shown to protect neurons from oxidative stress in vitro. (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has also been studied for its potential as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide involves the reaction of 2-phenylethene-1-sulfonyl chloride with 3-methoxypropylamine.", "Starting Materials": [ "2-phenylethene-1-sulfonyl chloride", "3-methoxypropylamine" ], "Reaction": [ "To a solution of 2-phenylethene-1-sulfonyl chloride in anhydrous dichloromethane, add 3-methoxypropylamine dropwise under stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, (1E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide." ] }

CAS RN

790263-27-3

Molecular Formula

C12H17NO3S

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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